molecular formula C10H13NO3 B11790009 Methyl 4-butyryl-1H-pyrrole-2-carboxylate

Methyl 4-butyryl-1H-pyrrole-2-carboxylate

Cat. No.: B11790009
M. Wt: 195.21 g/mol
InChI Key: CGYFJJOOAQWFFQ-UHFFFAOYSA-N
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Description

Methyl 4-butyryl-1H-pyrrole-2-carboxylate: is a heterocyclic organic compound with the molecular formula C10H13NO3 It belongs to the class of pyrroles, which are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for methyl 4-butyryl-1H-pyrrole-2-carboxylate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: N-substituted pyrroles.

Mechanism of Action

The exact mechanism of action for methyl 4-butyryl-1H-pyrrole-2-carboxylate is not well-documented. pyrrole derivatives generally interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Biological Activity

Methyl 4-butyryl-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole ring substituted with a butyryl group and a methyl ester at the 2-position. The synthesis of this compound typically involves cycloaddition reactions using isocyanides and terminal alkynes under controlled conditions. For example, reactions conducted under nitrogen atmosphere with specific catalysts have been reported to yield this compound selectively, albeit in modest yields .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. These compounds have been evaluated for their activity against various pathogens, particularly Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) studies suggest that modifications on the pyrrole ring can significantly enhance anti-tubercular activity. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) below 0.016 μg/mL against drug-resistant strains of Mtb, indicating potent efficacy .

Cytotoxicity and Selectivity

Cytotoxicity assays have shown that while this compound exhibits antimicrobial properties, it also maintains a favorable safety profile with low cytotoxicity (IC50 > 64 μg/mL) against human cell lines. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on human health while effectively targeting microbial pathogens .

Study 1: Anti-Tubercular Activity

In a study focusing on the anti-tubercular properties of pyrrole derivatives, this compound was identified as a promising candidate. The compound was tested against Mtb strains with varying resistance profiles. Results indicated that the compound's activity was enhanced when specific substituents were added to the pyrrole ring, demonstrating the importance of structural modifications in optimizing therapeutic effects .

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound interferes with mycolic acid biosynthesis in Mtb. This was confirmed through metabolic labeling assays using [14C] acetate, which showed a significant reduction in mycolic acid production upon treatment with the compound. Such findings underscore the potential of this pyrrole derivative as a lead compound for developing new anti-tubercular drugs .

Data Table: Biological Activity Overview

Compound MIC (μg/mL) IC50 (μg/mL) Target Pathogen Activity Type
This compound<0.016>64Mycobacterium tuberculosisAntimicrobial
Other Pyrrole DerivativesVariesVariesVariousAntimicrobial

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-butanoyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-3-4-9(12)7-5-8(11-6-7)10(13)14-2/h5-6,11H,3-4H2,1-2H3

InChI Key

CGYFJJOOAQWFFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)OC

Origin of Product

United States

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